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Abstract

Vazegepant (Zavegepant), a third-generation, high-affinity, small molecule calcitonin gene-
related peptide (CGRP) receptor antagonist, represents a significant advancement in the acute
treatment of migraine. Developed through a collaboration of Bristol-Myers Squibb, Biohaven
Pharmaceuticals, and subsequently acquired by Pfizer, vazegepant is the first CGRP receptor
antagonist available in an intranasal formulation, offering a rapid onset of action for patients.
This technical guide provides an in-depth overview of the discovery, preclinical and clinical
development, mechanism of action, pharmacokinetics, and clinical efficacy of vazegepant.
Quantitative data are summarized in structured tables, and key physiological and experimental
pathways are visualized using diagrams to facilitate a comprehensive understanding for
researchers and drug development professionals.

Introduction: The Role of CGRP in Migraine
Pathophysiology

Migraine is a debilitating neurological disorder characterized by severe headaches, often
accompanied by nausea, photophobia, and phonophobia. A key player in the pathophysiology
of migraine is the calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide.
During a migraine attack, activation of the trigeminal nervous system leads to the release of
CGRP, which causes vasodilation of cranial blood vessels and promotes neurogenic
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inflammation, contributing to the generation of migraine pain. Consequently, blocking the
CGRP pathway has emerged as a primary therapeutic strategy for migraine treatment.
Vazegepant was developed to directly target and block the CGRP receptor, thereby inhibiting
the downstream effects of CGRP and alleviating migraine symptoms.

Discovery and Preclinical Development

Vazegepant was originally discovered by Bristol-Myers Squibb and later developed by
Biohaven Pharmaceuticals.[1] It is a third-generation CGRP receptor antagonist, designed for
high affinity and selectivity for the CGRP receptor.[2] Preclinical studies demonstrated its potent
and competitive antagonism of the CGRP receptor.

Mechanism of Action

Vazegepant is a small molecule antagonist that binds with high affinity to the CGRP receptor,
preventing the binding of the endogenous CGRP ligand.[3] This blockade inhibits the activation
of the CGRP receptor, thereby preventing the downstream signaling cascade that leads to
vasodilation and pain transmission associated with migraine.[4]

Preclinical Pharmacokinetics and Toxicology

Preclinical studies established the initial pharmacokinetic and safety profile of vazegepant.
These studies were crucial in determining the potential for both oral and intranasal
formulations. The intranasal route was explored to provide a rapid onset of action, bypassing
potential issues with oral absorption, especially in patients experiencing migraine-associated
nausea and vomiting.[5] Toxicology studies in animal models were conducted to ensure the
safety of the compound before proceeding to human clinical trials.

Clinical Development

The clinical development of vazegepant has been extensive, involving Phase 1, Phase 2/3, and
Phase 3 clinical trials to establish its safety, efficacy, and pharmacokinetic profile in humans.

Pharmacokinetics in Humans

Pharmacokinetic studies in healthy volunteers and migraine patients have characterized the
absorption, distribution, metabolism, and excretion of vazegepant for both intranasal and oral
formulations.
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Table 1: Pharmacokinetic Properties of Vazegepant

Parameter

Intranasal (10 mg)

Oral

Time to Maximum

] ~30 minutes Slower than intranasal
Concentration (Tmax)
Absolute Bioavailability ~5%[4] Not specified in detail
Plasma Protein Binding ~90% ~90%

Terminal Half-life

~6.55 hours|[3]

Not specified in detail

Primarily by CYP3A4, and to a
lesser extent by CYP2D6. No

Primarily by CYP3A4, and to a
lesser extent by CYP2D6. No

Metabolism ) } ] }
major metabolites have been major metabolites have been
detected.[3] detected.
Primarily through the Primarily through the
Elimination biliary/fecal route, with the biliary/fecal route, with the

renal route being minor.[3]

renal route being minor.

Clinical Efficacy

The efficacy of intranasal vazegepant for the acute treatment of migraine has been

demonstrated in pivotal Phase 2/3 and Phase 3 clinical trials.

This randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of

three doses of intranasal vazegepant (5 mg, 10 mg, and 20 mg). The 10 mg and 20 mg doses

were found to be statistically superior to placebo for the co-primary endpoints of pain freedom

and freedom from the most bothersome symptom at 2 hours post-dose.

Table 2: Efficacy Results from the Phase 2/3 Dose-Ranging Study (NCT03872453)
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Endpoint (at 2

Vazegepant 10 mg Vazegepant 20 mg Placebo
hours post-dose)
Pain Freedom 22.5% (p=0.0113) 23.1% (p=0.0055) 15.5%
Freedom from Most

41.9% (p=0.0155) 42.5% (p=0.0094) 33.7%

Bothersome Symptom

This second pivotal trial further confirmed the efficacy and safety of the 10 mg dose of
intranasal vazegepant. The study met its co-primary endpoints and demonstrated rapid and
sustained efficacy.

Table 3: Efficacy Results from the Pivotal Phase 3 Study (NCT04571060)

Endpoint Vazegepant 10 mg Placebo p-value
Pain Freedom at 2

24% 15% <0.0001
hours
Freedom from Most
Bothersome Symptom  40% 31% 0.0012

at 2 hours

Pain Relief at 15 Statistically significant

minutes superiority

Return to Normal o o
] Statistically significant
Function at 30 o - -
) superiority
minutes

Sustained Pain o o
Statistically significant
Freedom (2 to 48 - -

hours)

superiority

Sustained Pain Relief
(2 to 48 hours)

Statistically significant

superiority

Clinical Safety and Tolerability
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Across clinical trials, intranasal vazegepant has demonstrated a favorable safety and
tolerability profile. The most common adverse events were generally mild to moderate in
intensity.

Table 4: Common Adverse Events (=2% and greater than placebo) in the Pivotal Phase 3 Study
(NCT04571060)

Adverse Event Vazegepant 10 mg Placebo
Dysgeusia (altered taste) 21% 5%
Nasal discomfort >2% <2%
Nausea >2% <2%

Experimental Protocols

While detailed proprietary protocols are not publicly available, the following sections describe
the general methodologies employed in the key experiments for the development of
vazegepant, based on standard practices in the field.

CGRP Receptor Binding Assay (General Methodology)

A competitive radioligand binding assay is a standard method to determine the affinity of a
compound for a specific receptor.

Obijective: To determine the binding affinity (Ki) of vazegepant for the CGRP receptor.

Materials:

Cell membranes expressing the human CGRP receptor.

Radiolabeled CGRP (e.g., [**°I]-CGRP).

Vazegepant at various concentrations.

Assay buffer.

Filtration apparatus and glass fiber filters.
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¢ Scintillation counter.
Procedure:

¢ |ncubation: Cell membranes are incubated with a fixed concentration of radiolabeled CGRP
and varying concentrations of vazegepant.

o Separation: The reaction is terminated by rapid filtration through glass fiber filters, which
separates the bound from the free radioligand.

o Quantification: The radioactivity retained on the filters, representing the amount of bound
radioligand, is measured using a scintillation counter.

o Data Analysis: The data are analyzed to determine the concentration of vazegepant that
inhibits 50% of the specific binding of the radioligand (ICso). The ICso value is then used to
calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Phase 3 Clinical Trial Protocol (General Outline for
NCT04571060)

Objective: To evaluate the efficacy and safety of a single 10 mg dose of intranasal vazegepant
compared to placebo for the acute treatment of a single migraine attack.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
Inclusion Criteria:

e Adults with a history of migraine with or without aura.

o Experiencing 2 to 8 moderate to severe migraine attacks per month.

Procedure:

» Randomization: Eligible participants are randomized to receive either a single 10 mg dose of
intranasal vazegepant or a matching placebo.

o Treatment: Participants are instructed to self-administer the study medication at the onset of
a moderate to severe migraine attack.
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» Data Collection: Participants record their pain intensity and most bothersome symptom
(nausea, photophobia, or phonophobia) at baseline and at various time points post-dose
using an electronic diary.

e Endpoints:

o Co-Primary: Pain freedom and freedom from the most bothersome symptom at 2 hours
post-dose.

o Secondary: Pain relief at various time points, return to normal function, sustained pain
freedom, and sustained pain relief.

» Safety Monitoring: Adverse events are monitored throughout the study.

Visualizations
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Caption: CGRP signaling pathway in migraine and the mechanism of action of Vazegepant.

Experimental Workflow for a Competitive CGRP
Receptor Binding Assay
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Caption: General workflow for a competitive CGRP receptor binding assay.

Zavegepant Clinical Trial Development Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Zavegepant nasal spray for the acute treatment of migraine: A Phase 2/3 double-blind,
randomized, placebo-controlled, dose-ranging trial - PubMed [pubmed.ncbi.nim.nih.gov]

o 2. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
o 3. ClinicalTrials.gov [clinicaltrials.gov]
e 4. Zavegepant: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

o 5. Population pharmacokinetic modeling of zavegepant, a calcitonin gene-related peptide
receptor antagonist, in healthy adults and patients with migraine | Semantic Scholar
[semanticscholar.org]

« To cite this document: BenchChem. [The Discovery and Development of Vazegepant
(Zavegepant): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12383471#discovery-and-development-of-
vazegepant-zavegepant]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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